N-Acetyl-L-valyl-L-tyrosylglycinamide

Description

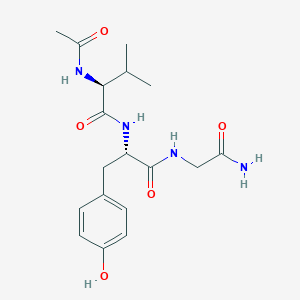

N-Acetyl-L-valyl-L-tyrosylglycinamide is a synthetic tripeptide derivative composed of three amino acids: L-valine, L-tyrosine, and glycine, with an acetyl group modifying the N-terminal valine. Acetylated peptides are often engineered to enhance metabolic stability, bioavailability, or receptor specificity compared to their non-acetylated counterparts .

Properties

CAS No. |

52134-70-0 |

|---|---|

Molecular Formula |

C18H26N4O5 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide |

InChI |

InChI=1S/C18H26N4O5/c1-10(2)16(21-11(3)23)18(27)22-14(17(26)20-9-15(19)25)8-12-4-6-13(24)7-5-12/h4-7,10,14,16,24H,8-9H2,1-3H3,(H2,19,25)(H,20,26)(H,21,23)(H,22,27)/t14-,16-/m0/s1 |

InChI Key |

XZUYAXCDMKLEBX-HOCLYGCPSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-valyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (tyrosine and valine) are added sequentially through a series of coupling and deprotection steps. The acetylation of the valine residue is performed using acetic anhydride in the presence of a base, such as pyridine, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its application in research and development.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-valyl-L-tyrosylglycinamide can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine, a process that can be catalyzed by peroxidases.

Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) to break disulfide bonds if present.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of peroxidase enzymes.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Dityrosine and other oxidized derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptides with modified acetyl groups.

Scientific Research Applications

N-Acetyl-L-valyl-L-tyrosylglycinamide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.

Medicine: Explored for its potential therapeutic effects, including its ability to modulate immune responses and its use as a drug delivery vehicle.

Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N-Acetyl-L-valyl-L-tyrosylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group enhances its stability and facilitates its binding to target proteins. The peptide can modulate various signaling pathways by acting as an agonist or antagonist, depending on the context. For example, it may influence the activity of kinases and phosphatases, thereby regulating cellular processes like proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares N-Acetyl-L-valyl-L-tyrosylglycinamide with four structurally or functionally related compounds:

Key Observations:

- Molecular Complexity : this compound is a smaller tripeptide compared to multi-residue peptides like Rusalatide Acetate or N2-Acetyl-L-lysyl-L-tyrosyl-L-valyl..., which have higher molecular weights and more complex pharmacokinetic profiles .

- Functional Groups : The acetyl group in N-Acetyl-L-tyrosine enhances its stability, a feature likely shared with the target compound .

Pharmacological and Toxicological Profiles

- N-Acetyl-L-tyrosine: Associated with treating aromatic L-amino acid decarboxylase deficiency, highlighting the role of acetylation in metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.